molecular formula C10H16F4N2O3S B6360014 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate CAS No. 880084-62-8

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate

Cat. No.: B6360014
CAS No.: 880084-62-8
M. Wt: 320.31 g/mol
InChI Key: KUWPEQAOGNPMOP-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate, also known as [BMIM][TFES], is a type of ionic liquid It’s known that ionic liquids can interact with a variety of biological and chemical systems, influencing their behavior and properties .

Mode of Action

The mode of action of [BMIM][TFES] is primarily through its physicochemical properties, such as solubility and diffusivity . As an ionic liquid, it can interact with other substances at the molecular level, altering their properties and behaviors. For instance, it can enhance the solubility of certain gases, such as CO2 , and influence the diffusivity of substances in mixtures .

Biochemical Pathways

For example, some ionic liquids can inhibit methane production rate , suggesting a potential impact on anaerobic digestion pathways.

Pharmacokinetics

Given its ionic nature and relatively high molecular weight , it’s likely that its bioavailability is limited

Result of Action

The results of [BMIM][TFES]'s action can vary depending on the context. For instance, in the presence of certain gases, it can enhance their solubility . In biochemical systems, it can influence the rate of certain reactions . The specific molecular and cellular effects would depend on the particular system and conditions.

Action Environment

The action of [BMIM][TFES] can be influenced by various environmental factors. For instance, its solubility and diffusivity properties can be affected by temperature and pressure . Furthermore, the presence of other substances can also influence its behavior .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is not well-understood. It is known that ionic liquids can interact with biomolecules at the molecular level, including binding interactions, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound would need to be studied further.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of ionic liquids can change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of 1-butyl-3-methylimidazolium chloride with silver 1,1,2,2-tetrafluoroethanesulfonate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of the desired ionic liquid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is unique due to its combination of high thermal stability, low volatility, and ability to dissolve a wide range of substances. These properties make it particularly useful in applications requiring high-performance solvents and catalysts .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;1,1,2,2-tetrafluoroethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C2H2F4O3S/c1-3-4-5-10-7-6-9(2)8-10;3-1(4)2(5,6)10(7,8)9/h6-8H,3-5H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWPEQAOGNPMOP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023247
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium 1,1,2,2-tetrafluoroethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880084-62-8
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium 1,1,2,2-tetrafluoroethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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